N-[1-(benzyloxy)propan-2-yl]prop-2-enamide
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Overview
Description
N-[1-(benzyloxy)propan-2-yl]prop-2-enamide is a chemical compound with the molecular formula C13H17NO2. It is also known by its IUPAC name, N-benzyl-N-isopropylacrylamide. This compound is characterized by the presence of a benzyloxy group attached to a propan-2-yl chain, which is further connected to a prop-2-enamide moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzyloxy)propan-2-yl]prop-2-enamide typically involves the reaction of 1-(benzyloxy)propan-2-one with prop-2-enamide in the presence of a suitable catalyst. One common method is the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium using pseudoephedrine as a chiral catalyst . This reaction yields optically pure amino keto ethers of the aromatic series with high diastereoisomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzyloxy)propan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(benzyloxy)propan-2-yl]prop-2-enamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing chiral drugs with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(benzyloxy)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy group and prop-2-enamide moiety play crucial roles in its reactivity and biological activity. For instance, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(propan-2-yl)prop-2-enamide: A closely related compound with similar structural features.
1-(benzyloxy)propan-2-one: A precursor in the synthesis of N-[1-(benzyloxy)propan-2-yl]prop-2-enamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo enantioselective reactions and form optically pure products makes it valuable in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
N-(1-phenylmethoxypropan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-13(15)14-11(2)9-16-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMONAZWJWXYYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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